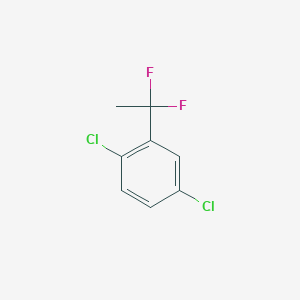

1,4-Dichloro-2-(1,1-difluoroethyl)benzene

Description

Properties

IUPAC Name |

1,4-dichloro-2-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQANILMAVIQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273008 | |

| Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-96-4 | |

| Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,4-Dichloro-2-(1,1-difluoroethyl)benzene is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by two chlorine atoms and a difluoroethyl group attached to a benzene ring, influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene can be represented as follows:

This structure includes:

- Two chlorine atoms at the 1 and 4 positions on the benzene ring.

- A difluoroethyl group at the 2 position.

These features contribute to its lipophilicity and potential for interaction with various biological targets.

The biological activity of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For example, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Receptor Modulation : It can also modulate the activity of various receptors, potentially influencing signaling pathways related to inflammation and cellular proliferation .

Antimicrobial Activity

Research indicates that halogenated compounds like 1,4-Dichloro-2-(1,1-difluoroethyl)benzene exhibit antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxic effects have been observed in various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Study on Antimicrobial Properties

In a controlled laboratory setting, 1,4-Dichloro-2-(1,1-difluoroethyl)benzene was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 20 to 35 µM after 24 hours of exposure. Mechanistic studies indicated that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Chemistry

1,4-Dichloro-2-(1,1-difluoroethyl)benzene serves as a valuable precursor in the synthesis of more complex organic molecules. Its halogenated structure allows for various electrophilic substitution reactions, making it useful in the development of new chemical entities.

Key Reactions

The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by nucleophiles to form new compounds. This property is particularly useful in creating derivatives that may exhibit enhanced biological or chemical activity.

Biological Research

Investigating Biological Effects

Research has shown that 1,4-Dichloro-2-(1,1-difluoroethyl)benzene can influence biological systems. It has been utilized in studies examining the effects of halogenated aromatic compounds on cellular processes, including cytotoxicity assays.

Case Study: Cytotoxicity Assays

In a study involving cancer cell lines, 1,4-Dichloro-2-(1,1-difluoroethyl)benzene demonstrated significant cytotoxic effects at varying concentrations. This suggests potential applications in cancer research and drug development aimed at targeting specific cancer pathways.

Environmental Chemistry

Toxicological Studies

The environmental impact of halogenated compounds like 1,4-Dichloro-2-(1,1-difluoroethyl)benzene is a critical area of research. Studies have evaluated its toxicity to aquatic organisms and its persistence in the environment.

| Study Type | Findings |

|---|---|

| Acute Toxicity to Fish | LC50 (96h) = 5.4 mg/l |

| Chronic Toxicity to Daphnia | EC50 (21d) = 2.5 mg/l |

| Toxicity to Algae | EC50 (72h) = 5.0 mg/l |

These findings indicate that while the compound may have applications in various fields, its environmental persistence and toxicity must be carefully considered.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 1,4-Dichloro-2-(1,1-difluoroethyl)benzene is used in the production of specialty chemicals that require specific halogenation patterns for desired properties. Its unique structure allows it to be integrated into formulations that enhance material performance.

Pharmaceutical Development

Potential Drug Candidate

Due to its biological activity and structural properties, there is ongoing research into the potential pharmaceutical applications of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene. The compound's ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Fluorinated Groups (Difluoroethyl/Trifluoromethyl):

Fluorine’s electronegativity enhances thermal stability and lipophilicity, making these compounds valuable in materials science and medicinal chemistry. The trifluoromethyl group in CAS 320-50-3, for example, is a common motif in agrochemicals due to its resistance to metabolic degradation . In contrast, the 1,1-difluoroethyl group in the target compound may offer unique steric and electronic properties, though its discontinued status limits practical data . - Nitro Group (CAS 89-61-2):

The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions to specific positions on the benzene ring. This compound is used as an intermediate in dye and pesticide synthesis . - Sulfonyl Group (C₈H₇Cl₃O₂S): Sulfonyl derivatives exhibit increased acidity and are precursors in sulfonamide drug synthesis.

Physical-Chemical Properties

While precise data (e.g., boiling/melting points) are unavailable for the target compound, trends can be inferred:

- Molecular Weight: The trifluoromethyl derivative (223 g/mol) and sulfonyl analog (290.57 g/mol) have higher molecular weights due to bulkier substituents, likely affecting solubility and volatility.

- Polarity: Fluorinated and sulfonyl groups increase polarity compared to nitro-substituted analogs, influencing solubility in organic solvents.

Preparation Methods

Key Methodology:

- In situ diazotization of 4-chloroaniline derivatives using sodium nitrite (NaNO₂) in the presence of hydrofluoric acid (HF) and pyridine, which acts as a solvent and fluoride source.

- Photochemical decomposition of diazonium salts using LED irradiation (365 nm), which induces fluorination without the need for hazardous thermal conditions or complex reagents.

Process Details:

- The diazotization occurs at low temperatures (~0°C) to stabilize the diazonium intermediate.

- The diazonium salt, generated in situ, is irradiated with high-power LEDs, leading to rapid fluorination.

- The process is optimized in a continuous flow reactor, allowing for scalable production with high selectivity (>95%) and short residence times (~10 minutes).

Research Findings:

- The use of 365 nm LED light provides a safer, more energy-efficient alternative to traditional mercury lamps.

- The process avoids isolation of unstable diazonium salts, significantly improving safety and process robustness.

- The fluorination yields are high, with minimal byproduct formation, making this method suitable for industrial scale-up.

Data Table: Photochemical Fluorodediazoniation Parameters

Thermal Decomposition of Diazonium Salts

An alternative approach involves thermal decomposition of diazonium tetrafluoroborate salts, which are typically prepared in batch and then heated to induce fluorination.

Methodology:

- Preparation of diazonium salts from aromatic amines (e.g., 4-chloroaniline) via diazotization with sodium nitrite in acidic conditions.

- Thermal decomposition of the isolated diazonium tetrafluoroborate at elevated temperatures (~160°C) to generate the fluorinated aromatic compound.

Research Findings:

- Microwave-assisted heating in batch yields limited conversion (~20–25%) over extended times (30–60 minutes).

- The process is less efficient compared to photochemical methods and generates more byproducts.

Data Table: Thermal Decomposition Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 150–160°C | , |

| Reaction Time | 30–60 min | , |

| Conversion Rate | ~20–25% | , |

| Byproduct Formation | Significant, tar-like materials | , |

Advantages of Modern Methods

| Aspect | Traditional Thermal Method | Photochemical Continuous Flow Method |

|---|---|---|

| Safety | Moderate to high risk due to unstable intermediates | Low, in situ generation minimizes hazards |

| Scalability | Limited, due to safety concerns | High, suitable for industrial scale |

| Reaction Time | Several hours | Short (10–26 hours depending on scale) |

| Yield | Moderate (~20–25%) | High (>95%) |

| Environmental Impact | Higher, due to byproducts | Lower, cleaner process |

Summary of Research and Findings

The synthesis of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene via fluorodediazoniation has evolved significantly with the advent of photochemical techniques. The use of LED irradiation at 365 nm in a continuous flow setup offers a safer, more scalable, and efficient route compared to traditional thermal decomposition of diazonium salts. This method leverages in situ generation of diazonium salts from aromatic amines, followed by rapid fluorination, achieving high yields with minimal byproducts.

The process benefits from:

- Precise control over reaction parameters.

- Reduced safety hazards.

- Compatibility with industrial-scale continuous flow reactors.

Further optimization may involve exploring different fluorinating reagents, solvents, and reactor configurations to improve yields and process economics.

Q & A

Basic: What synthetic methodologies are commonly employed for 1,4-Dichloro-2-(1,1-difluoroethyl)benzene, and how do reaction conditions optimize yield?

Answer:

Synthesis typically involves halogenation or substitution reactions. For example, a two-step approach may include:

- Step 1 : Introducing the 1,1-difluoroethyl group via alkylation of 1,4-dichlorobenzene derivatives using 1,1-difluoroethyl chloride under basic conditions (e.g., NaOH/KOH in DMSO or acetonitrile) .

- Step 2 : Selective chlorination at the para-position using Cl₂ or SO₂Cl₂, with temperature control (40–60°C) to minimize byproducts .

Key factors affecting yield: - Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Transition metals (e.g., Pd) may assist in coupling reactions for complex derivatives .

Basic: How is the molecular structure of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene characterized experimentally?

Answer:

Structural elucidation relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, CF₂CH₃ group at δ 1.8–2.2 ppm) .

- ¹⁹F NMR : Confirms difluoroethyl group presence (δ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ≈ 224.97 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement of substituents .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Answer:

The electron-withdrawing Cl and CF₂CH₃ groups create a meta-directing electronic environment:

- Substituent Effects :

- Computational Validation : DFT studies show lower activation energy for meta-substitution due to partial charge distribution (e.g., Mulliken charges at C-3 and C-5 are more electrophilic) .

Advanced: How does environmental persistence of this compound compare to other chlorinated aromatics, and what degradation pathways are feasible?

Answer:

- Persistence : The stable C-Cl and C-F bonds confer high environmental resistance, with a predicted half-life >100 days in soil .

- Degradation Mechanisms :

- Microbial Biodegradation : Pseudomonas spp. can mediate reductive dechlorination under anaerobic conditions, yielding 1-chloro-2-(1,1-difluoroethyl)benzene as an intermediate .

- Photolysis : UV irradiation in aqueous media cleaves C-Cl bonds, generating fluoride ions and phenolic derivatives (confirmed via LC-MS) .

Advanced: What strategies address contradictions in reported reaction yields for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Side reactions (e.g., over-chlorination) reduce purity. Mitigation:

- Use scavengers (e.g., urea) to trap excess Cl₂ .

- Monitor reaction progress via inline FTIR to detect intermediates .

- Solvent Effects : Polar solvents improve solubility but may accelerate hydrolysis. Comparative studies in DMF vs. THF show yield variations up to 20% .

Advanced: How is this compound utilized in medicinal chemistry as a bioactive scaffold?

Answer:

- Antimicrobial Studies : Derivatives with sulfonyl or piperazinyl groups exhibit MIC values of 8–16 µg/mL against S. aureus .

- Enzyme Inhibition : The difluoroethyl group enhances binding to cytochrome P450 enzymes (IC₅₀ ≈ 5 µM) due to fluorine’s electronegativity .

- Structure-Activity Relationship (SAR) : Fluorine substitution at the ethyl group increases metabolic stability compared to non-fluorinated analogs .

Advanced: What computational tools predict the environmental toxicity of this compound?

Answer:

- QSAR Models : EPA’s ECOSAR predicts acute aquatic toxicity (LC₅₀ ≈ 2.5 mg/L for fish) .

- Molecular Dynamics Simulations : Reveal high bioaccumulation potential (log P ≈ 3.8) due to lipophilic Cl/F substituents .

Basic: What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.